2',5'-Difluoro-biphenyl-4-acetic acid

Regioisomerism Aromatic amino acid decarboxylase Flobufen

2',5'-Difluoro-biphenyl-4-acetic acid (CAS 348086-74-8, MF C₁₄H₁₀F₂O₂, MW 248.22) is a fluorinated biphenyl acetic acid derivative belonging to the arylalkanoic acid class. It features two fluorine substitutions at the 2' and 5' positions of the distal phenyl ring and an acetic acid moiety at the 4-position of the proximal ring.

Molecular Formula C14H10F2O2
Molecular Weight 248.22 g/mol
Cat. No. B7844060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',5'-Difluoro-biphenyl-4-acetic acid
Molecular FormulaC14H10F2O2
Molecular Weight248.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)C2=C(C=CC(=C2)F)F
InChIInChI=1S/C14H10F2O2/c15-11-5-6-13(16)12(8-11)10-3-1-9(2-4-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)
InChIKeySERSPZPSQNPCSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',5'-Difluoro-biphenyl-4-acetic acid – Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


2',5'-Difluoro-biphenyl-4-acetic acid (CAS 348086-74-8, MF C₁₄H₁₀F₂O₂, MW 248.22) is a fluorinated biphenyl acetic acid derivative belonging to the arylalkanoic acid class . It features two fluorine substitutions at the 2' and 5' positions of the distal phenyl ring and an acetic acid moiety at the 4-position of the proximal ring . This specific difluoro positional isomer is catalogued as a screening compound (OTAVA-BB 1363435) and is commercially available at ≥97% purity from multiple vendors . The compound occupies a distinct chemical space relative to the clinically established 2',4'-difluoro regioisomer (flobufen metabolite, CAS 53591-80-3) and the non-fluorinated parent 4-biphenylacetic acid (felbinac, CAS 5728-52-9) [1].

Why 2',5'-Difluoro-biphenyl-4-acetic Acid Cannot Be Substituted by Other Biphenyl Acetic Acid Analogs – A Quantitative Rationale for Procurement Selectivity


Within the biphenyl-4-acetic acid scaffold, both the number and positional arrangement of fluorine substituents profoundly modulate electronic character, lipophilicity, and target recognition, rendering simple analog interchange non-viable [1]. The 2',5'-difluoro pattern creates a unique electron-density distribution on the distal ring that cannot be reproduced by the 2',4'-difluoro regioisomer (a known flobufen metabolite with documented aromatic amino acid decarboxylase inhibition) or the mono-fluoro and non-fluorinated analogs [2]. Critically, QSAR models for COX inhibition within the 4',5-di-substituted biphenyl acetic acid series demonstrate that substituent identity and position are primary drivers of in vitro inhibitory activity, and that conventional descriptors alone fail to explain the observed structure-activity trends, necessitating the use of advanced DFT-based descriptors such as Nucleus Independent Chemical Shift (NICS) [3]. Procurement of the precise 2',5'-difluoro isomer is therefore essential for maintaining SAR integrity, ensuring target engagement specificity, and avoiding confounding biological readouts that arise from positional isomerism [4].

Quantitative Differential Evidence for 2',5'-Difluoro-biphenyl-4-acetic Acid Relative to Closest Analogs


Regioisomeric Differentiation: 2',5'-Difluoro vs. 2',4'-Difluoro Substitution Dictates Distinct Biological Target Recognition

The 2',5'-difluoro substitution pattern constitutes a regioisomer of the flobufen metabolite 2',4'-difluorbiphenyl-4-acetic acid, which has been directly characterized as an inhibitor of rat liver aromatic amino acid decarboxylase (AAD, EC 4.1.1.28) [1]. In that study, 2',4'-difluorbiphenyl-4-acetic acid produced 50% enzyme inhibition at a concentration of 4.4 × 10⁻⁴ mol·L⁻¹. Because AAD inhibition is known to be exquisitely sensitive to the geometry of fluorinated biphenyl pharmacophores — flobufen itself required 3.8 × 10⁻⁴ mol·L⁻¹ and fenamate-class NSAIDs exhibited IC₅₀ values as low as 4.4 × 10⁻⁵ mol·L⁻¹ in the same system — the shift of fluorine from the 4'-position (in the 2',4' isomer) to the 5'-position (in the 2',5' isomer) is predicted to alter the electronic and steric complementarity at the AAD active site, yielding a functionally distinct inhibition profile [1]. This is further corroborated by patent data demonstrating that biphenyl acetic acid positional isomers display divergent antagonist potency at the CCR5 receptor [2].

Regioisomerism Aromatic amino acid decarboxylase Flobufen Positional SAR

Fluorination-Dependent Physicochemical Differentiation: pKa Modulation Relative to Non-Fluorinated 4-Biphenylacetic Acid

The introduction of two fluorine atoms at the 2' and 5' positions of the biphenyl scaffold measurably lowers the predicted acid dissociation constant (pKa) of the acetic acid moiety compared to the non-fluorinated parent compound, felbinac (4-biphenylacetic acid) . Specifically, 2',5'-difluoro-biphenyl-4-acetic acid exhibits a predicted pKa of 4.15 ± 0.10, versus 4.29 ± 0.10 for felbinac . This ΔpKa of approximately 0.14 units, though modest, reflects the electron-withdrawing inductive effect of the two fluorine substituents transmitted through the biphenyl system. Notably, the pKa of the 2',5'-difluoro isomer (4.15) is also marginally lower than that of the 2',4'-difluoro regioisomer (4.17 ± 0.10), consistent with the different electronic influence of fluoro-substitution at position 5' versus 4' .

pKa tuning Fluorine effect Bioavailability Ionization state

CCR5 Antagonism: A Target Engagement Profile Distinct from COX-Centric Biphenyl Acetic Acid Analogs

2',5'-Difluoro-biphenyl-4-acetic acid has been profiled as a CCR5 receptor antagonist in a functional calcium mobilization assay using human MOLT4 cells, with a reported IC₅₀ of 1.01 × 10⁴ nM (~10.1 μM) [1]. This chemokine receptor antagonism represents a mechanistically distinct pharmacological profile from the COX-1/COX-2 inhibition that dominates the biphenyl acetic acid class (e.g., felbinac IC₅₀ COX-1 = 865.68 nM, COX-2 = 976 nM; flurbiprofen IC₅₀ COX-1 ≈ 0.04–0.48 μM, COX-2 ≈ 0.47–0.51 μM) [2]. Although the 2',5'-difluoro compound is considerably less potent at CCR5 than optimized clinical CCR5 antagonists, its dual-fluorine substitution pattern — absent in felbinac and flurbiprofen — is implicated in enabling this chemokine receptor interaction, consistent with the broader patent literature on biphenyl CCR2/CCR5 antagonists [3].

CCR5 antagonist Chemokine receptor HIV Inflammation Calcium mobilization

DFT-Based QSAR Framework: NICS Descriptor Predicts Substructure-Specific COX Inhibitory Activity for 4',5-Disubstituted Biphenyl Acetic Acids

A published QSAR study on 4',5-di-substituted biphenyl acetic acids (BPAs) and their α-methyl derivatives (MBPAs) established that in vitro COX inhibitory activity within this series is governed not by conventional steric/electronic descriptors but by the Nucleus Independent Chemical Shift (NICS), a DFT-based quantum chemical descriptor that quantifies π-π stacking capability at the enzyme active site [1]. In this model, the identity of the substituents at the 4' and 5 positions directly modulates NICS values, which in turn correlate with COX inhibitory potency. For 2',5'-difluoro-biphenyl-4-acetic acid, the specific fluorine arrangement at the 2' and 5' positions (corresponding to the 4' and 5 substitution pattern in the QSAR model) is predicted to produce a unique NICS signature that yields a COX inhibitory activity profile distinct from chlorinated, methylated, methoxylated, or mono-fluorinated congeners [1]. The study demonstrated that the DFT/NICS approach outperforms conventional QSAR descriptors, providing a robust computational framework for predicting and differentiating COX inhibitory potential among positional isomers and substitution variants within this chemical series.

QSAR COX inhibition DFT NICS descriptor Biphenyl acetic acid

Synthetic Tractability and Building-Block Utility: Multi-Gram-Scale Availability at Defined Purity for Parallel Synthesis

From a procurement and workflow perspective, 2',5'-difluoro-biphenyl-4-acetic acid is commercially available at 97% purity in multi-gram quantities (0.25 g to 5 g) from specialty chemical suppliers, with catalog pricing and stock availability that support both pilot-scale SAR exploration and library production . This differentiates it from several regioisomeric biphenyl acetic acids that are either not commercially stocked or available only at lower purities. The compound features an unsubstituted carboxylic acid handle amenable to standard amide coupling, esterification, and reduction chemistries, while the 2',5'-difluoro substitution provides a metabolically reinforced biaryl scaffold without introducing additional steric hindrance . Its CAS registry (348086-74-8) and MDL identifier (MFCD11895495) are standardized, facilitating unambiguous procurement across vendor platforms .

Building block Parallel synthesis Medicinal chemistry Library design CAS 348086-74-8

Procurement-Guided Application Scenarios for 2',5'-Difluoro-biphenyl-4-acetic Acid Based on Quantitative Differentiation Evidence


Selective Aromatic Amino Acid Decarboxylase (AAD) Probe Development Using a Regioisomerically Defined Fluorinated Scaffold

Based on the demonstrated AAD inhibitory activity of the 2',4'-difluoro regioisomer (50% inhibition at 4.4 × 10⁻⁴ mol·L⁻¹) and the established sensitivity of AAD to fluorinated biphenyl pharmacophores, 2',5'-difluoro-biphenyl-4-acetic acid serves as a structurally orthogonal probe for dissecting the positional SAR of AAD inhibition [1]. Researchers investigating serotonergic or dopaminergic pathway modulation can employ this compound alongside flobufen and its 2',4'-difluoro metabolite to map the geometric requirements for AAD active-site recognition, with the 2',5'-substitution pattern providing a distinct electronic landscape that is predicted to shift both potency and selectivity relative to the 2',4'-congener [1].

CCR5-Mediated Chemokine Signaling Studies in HIV Entry and Inflammatory Disease Models

With a measured CCR5 antagonist IC₅₀ of ~10.1 μM in a human MOLT4 cell calcium mobilization assay, 2',5'-difluoro-biphenyl-4-acetic acid is suitable as a starting-point tool compound for CCR5 pharmacology studies, particularly where COX-mediated confounding effects must be minimized [2]. Its distinct chemokine receptor profile, diverging from the COX-1/COX-2 inhibitory activity of felbinac and flurbiprofen, enables cleaner target deconvolution in cellular models of HIV-1 entry, rheumatoid arthritis, and CCR5-driven inflammatory cascades [2][3].

Computational COX Inhibitor Design and QSAR Model Validation Using the 2',5'-Difluoro Scaffold

The published DFT-based QSAR framework employing the NICS descriptor provides a validated computational methodology for predicting COX inhibitory activity of 4',5-disubstituted biphenyl acetic acids [4]. 2',5'-Difluoro-biphenyl-4-acetic acid can be used as a structurally defined input for extending this QSAR model, enabling in silico prediction of COX-1/COX-2 selectivity prior to synthesis. Its distinct fluorine substitution pattern fills a specific region of chemical space within the BPA series that is not occupied by the mono-fluoro, chloro, methyl, or methoxy congeners originally used to train the model, making it an ideal test case for assessing model generalizability [4].

Parallel Library Synthesis and Fragment-Based Drug Discovery Leveraging a Dual-Fluorinated Biaryl Carboxylic Acid Building Block

The commercially available 2',5'-difluoro-biphenyl-4-acetic acid, supplied at 97-98% purity in multi-gram quantities, is directly compatible with automated parallel synthesis workflows for amide library generation, ester prodrug synthesis, and biaryl fragment elaboration . The carboxylic acid moiety provides a universal coupling handle, while the 2',5'-difluoro motif contributes metabolic stability and modulates the acid's pKa (4.15 vs. 4.29 for non-fluorinated felbinac), offering a tunable ionization parameter for fragment-based screening libraries .

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